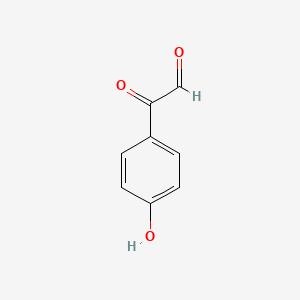

(p-Hydroxyphenyl)glyoxal

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-hydroxyphenyl)-2-oxoacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-5-8(11)6-1-3-7(10)4-2-6/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMONFVFAYLRSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1073444 | |

| Record name | Benzeneacetaldehyde, 4-hydroxy-.alpha.-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24645-80-5 | |

| Record name | 4-Hydroxyphenylglyoxal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024645805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (p-Hydroxyphenyl)glyoxal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetaldehyde, 4-hydroxy-.alpha.-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (P-HYDROXYPHENYL)GLYOXAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APL7XFW2OP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (p-Hydroxyphenyl)glyoxal: Structure, Properties, and Applications for Researchers and Drug Development Professionals

Introduction

(p-Hydroxyphenyl)glyoxal (HPG), a reactive α-dicarbonyl compound, holds significant interest within the scientific community, particularly for researchers in biochemistry, medicinal chemistry, and drug development. Its unique chemical structure, featuring both a ketone and an aldehyde functional group attached to a phenol, imparts a distinct reactivity profile that makes it a valuable tool for protein modification and a key player in the complex biological processes of glycation. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound, with a focus on its applications and implications in biological systems and drug discovery.

Chemical Structure and Identification

This compound, systematically named 2-(4-hydroxyphenyl)-2-oxoacetaldehyde, is characterized by a phenyl ring substituted with a hydroxyl group at the para position and a glyoxal moiety. This structure is fundamental to its chemical behavior, influencing its reactivity and biological interactions.

Key Identifiers:

-

IUPAC Name: 2-(4-hydroxyphenyl)-2-oxoacetaldehyde[1]

-

Canonical SMILES: C1=CC(=CC=C1C(=O)C=O)O[2]

-

InChIKey: MTMONFVFAYLRSG-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in experimental settings. The presence of both polar (hydroxyl, carbonyls) and non-polar (phenyl ring) groups influences its solubility and reactivity.

| Property | Value | Reference |

| Melting Point | 88 °C | [2] |

| Boiling Point | 295.3 °C at 760 mmHg | [2] |

| Density | 1.286 g/cm³ | [2] |

| XLogP3 | 1.4 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Appearance | Off-white crystalline powder | [4] |

| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C | [2] |

Spectroscopic Characterization

The structural elucidation and confirmation of this compound rely on various spectroscopic techniques. Below are the expected and reported spectral characteristics.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the hydroxyl proton. The aromatic protons typically appear as two doublets due to the para-substitution pattern.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit characteristic peaks for the two carbonyl carbons (ketone and aldehyde), the aromatic carbons (including the carbon attached to the hydroxyl group), and the other carbons of the phenyl ring.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the O-H stretching of the phenolic group, the C=O stretching of the ketone and aldehyde, and the C-H and C=C vibrations of the aromatic ring. A vapor phase IR spectrum is available for reference.[5]

-

Mass Spectrometry: The mass spectrum provides the molecular weight of the compound. The exact mass is reported as 150.031694 g/mol .[2] Electron ionization mass spectrometry data is also available through the NIST Mass Spectrometry Data Center.[3]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the oxidation of 4-hydroxyacetophenone using selenium dioxide (SeO₂). This method provides a good yield of the desired product.

Experimental Protocol: Selenium Dioxide Oxidation of 4-Hydroxyacetophenone

This protocol is based on a well-established synthetic route for glyoxals from acetophenones.

Materials:

-

4-Hydroxyacetophenone

-

Selenium(IV) oxide (SeO₂)

-

1,4-Dioxane

-

Water

-

Diatomaceous earth (Celite®)

-

Activated carbon

Procedure:

-

Dissolve 4-hydroxyacetophenone in a mixture of 1,4-dioxane and water.

-

Add selenium(IV) oxide to the solution.

-

Heat the reaction mixture under reflux with stirring in an inert atmosphere for approximately 4 hours.[2]

-

After the reaction is complete, filter the hot mixture over diatomaceous earth to remove the precipitated selenium.

-

Remove the solvent from the filtrate under reduced pressure.

-

Take up the residue in water and heat it on a steam bath.

-

Decolorize the solution with activated carbon.

-

Cool the solution to refrigerator temperature to allow the hydrate of this compound to crystallize.

-

Collect the product by filtration.

Caption: Synthesis of this compound via oxidation.

Chemical Reactivity and Applications

The dicarbonyl functionality of this compound is the primary driver of its chemical reactivity, making it a valuable reagent for the specific modification of proteins, particularly at arginine residues.

Reaction with Arginine Residues

This compound reacts with the guanidinium group of arginine residues under mild conditions to form a stable adduct.[4] This reaction is highly specific and can be monitored spectrophotometrically due to an increase in absorbance at approximately 340 nm.[6] This property makes HPG an excellent tool for:

-

Quantifying accessible arginine residues in proteins.

-

Identifying arginine residues at the active or binding sites of enzymes. [7]

-

Probing the role of arginine in protein structure and function.

The reaction proceeds through the formation of a diol intermediate, which can then dehydrate to form a stable cyclic adduct.

Caption: Reaction of HPG with an arginine residue.

Biological Significance: Dicarbonyl Stress and Advanced Glycation End Products (AGEs)

Beyond its utility as a laboratory reagent, this compound is a representative of a class of molecules with significant biological implications. Dicarbonyl compounds, such as glyoxal, methylglyoxal, and 3-deoxyglucosone, are formed endogenously through various metabolic pathways, including glucose degradation.[8][9] An imbalance leading to the accumulation of these reactive species results in a state known as "dicarbonyl stress."[10][11][12]

Dicarbonyl stress is a key factor in the formation of Advanced Glycation End Products (AGEs). AGEs are a heterogeneous group of compounds formed through non-enzymatic reactions between reducing sugars or dicarbonyls and proteins, lipids, or nucleic acids.[8] The accumulation of AGEs is implicated in the pathogenesis of numerous age-related and chronic diseases, including:

-

Diabetes Mellitus and its Complications: AGEs contribute to diabetic neuropathy, nephropathy, and retinopathy by altering protein structure and function, and by inducing oxidative stress and inflammation.[8]

-

Neurodegenerative Diseases: There is growing evidence linking dicarbonyl stress and AGE formation to the pathology of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[12][13][14]

-

Cardiovascular Disease: The cross-linking of proteins like collagen by AGEs can lead to increased arterial stiffness and contribute to cardiovascular complications.

The study of this compound and similar dicarbonyls is therefore crucial for understanding the molecular mechanisms underlying these diseases and for the development of therapeutic strategies aimed at mitigating dicarbonyl stress and inhibiting AGE formation.

Implications for Drug Development

The involvement of dicarbonyl stress and AGEs in a wide range of pathologies makes this pathway a promising target for drug development. Research in this area is focused on several key strategies:

-

Scavenging of Dicarbonyl Compounds: Developing molecules that can trap reactive dicarbonyls like this compound before they can react with biological macromolecules.

-

Inhibition of AGE Formation: Identifying compounds that can interfere with the chemical reactions that lead to the formation of AGEs.

-

Breaking of AGE Cross-links: Designing drugs that can break the cross-links formed by AGEs, potentially reversing some of the damage to tissues.

-

Modulation of the Glyoxalase System: The glyoxalase system is the primary enzymatic defense against dicarbonyl stress.[10][12] Developing inducers of this system could be a therapeutic approach for diseases associated with elevated dicarbonyl levels.[10]

Conclusion

This compound is a molecule of dual significance. As a chemical reagent, it provides a specific and quantifiable means of studying the role of arginine residues in protein science. In a biological context, it represents a class of reactive metabolites central to the processes of dicarbonyl stress and the formation of advanced glycation end products, which are deeply implicated in aging and chronic disease. For researchers and drug development professionals, a thorough understanding of the chemical properties, reactivity, and biological roles of this compound is essential for advancing our knowledge of disease mechanisms and for the rational design of novel therapeutics.

References

- 1. m.youtube.com [m.youtube.com]

- 2. lookchem.com [lookchem.com]

- 3. 4-Hydroxyphenylglyoxal | C8H6O3 | CID 90568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Protein Modification | HPG | G-Biosciences [gbiosciences.com]

- 5. spectrabase.com [spectrabase.com]

- 6. cephamls.com [cephamls.com]

- 7. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]

- 8. Dicarbonyls and Advanced Glycation End-Products in the Development of Diabetic Complications and Targets for Intervention [mdpi.com]

- 9. portlandpress.com [portlandpress.com]

- 10. Methylglyoxal-induced dicarbonyl stress in aging and disease: first steps towards glyoxalase 1-based treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dicarbonyl stress, protein glycation and the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dicarbonyl Stress at the Crossroads of Healthy and Unhealthy Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Role of 4-hydroxy-2-nonenal (HNE) in the pathogenesis of alzheimer disease and other selected age-related neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reaction Mechanism of (p-Hydroxyphenyl)glyoxal with Arginine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(p-Hydroxyphenyl)glyoxal (HPGO) is an α-dicarbonyl compound utilized extensively as a chemical probe to selectively modify arginine residues in proteins. Understanding its reaction mechanism is critical for its effective application in proteomics, enzyme kinetics, and for elucidating the broader biological implications of protein glycation. This guide provides a detailed examination of the chemical reaction between HPGO and the guanidinium group of arginine. We will dissect the multi-step reaction pathway, including the formation of key intermediates and the final stable adducts. Furthermore, this document explores the kinetics of the reaction, comparing HPGO to its analogue, phenylglyoxal (PGO), and discusses the significant influence of reaction conditions, such as pH and the presence of borate buffers. Methodologies for studying this reaction, including spectrophotometry and mass spectrometry, are presented with detailed protocols to provide a practical framework for researchers. This guide serves as an authoritative resource for professionals seeking to leverage arginine modification in their research or to understand the fundamental chemistry of advanced glycation end-product (AGE) formation.

Introduction: The Significance of Arginine Modification by α-Dicarbonyls

The post-translational modification of proteins is a cornerstone of cellular regulation and pathology. Among the various non-enzymatic modifications, the reaction of α-dicarbonyl compounds with nucleophilic amino acid residues is of paramount importance. These reactions lead to the formation of Advanced Glycation End-products (AGEs), a diverse class of modifications implicated in aging and the pathogenesis of numerous diseases, including diabetes and neurodegenerative disorders[1][2][3].

Arginine, with its strongly basic guanidinium group (pKa ≈ 12.5), is a primary target for α-dicarbonyls like glyoxal, methylglyoxal, and their derivatives[4][5]. The modification of arginine can profoundly alter a protein's structure, charge, and function, making it a focal point of study. This compound (HPGO) is a specific reagent used in laboratory settings to probe the function of arginine residues within proteins[6][7]. Its reaction chemistry is analogous to that of endogenous dicarbonyls, providing a valuable model for understanding the formation of complex AGEs such as hydroimidazolones, which are among the most prevalent AGEs found in the human body[8][9]. A thorough grasp of the HPGO-arginine reaction mechanism is therefore essential for designing robust protein modification experiments and for interpreting the biological consequences of glycation.

The Core Reaction Mechanism: From Nucleophilic Attack to a Stable Adduct

The reaction of this compound with the guanidinium side chain of arginine is a multi-step process initiated by a nucleophilic attack. The reaction proceeds through unstable intermediates to form a stable heterocyclic product.

-

Initial Nucleophilic Attack: The reaction commences with the nucleophilic attack by one of the terminal nitrogens of the arginine guanidinium group on one of the carbonyl carbons of HPGO. This forms a transient carbinolamine intermediate.

-

Cyclization: A subsequent intramolecular reaction occurs where the other terminal nitrogen of the guanidinium group attacks the second carbonyl carbon of HPGO. This cyclization step results in the formation of a five-membered dihydroxyimidazolidine ring structure. This intermediate is often the primary product of the reaction between glyoxals and arginine residues under certain conditions[10][11].

-

Dehydration and Aromatization: The dihydroxyimidazolidine intermediate is typically unstable and can readily lose a molecule of water to form a more stable, conjugated hydroimidazolone adduct. This dehydration step is often the rate-limiting part of the adduct formation.

The overall reaction transforms the hydrophilic, positively charged guanidinium group into a larger, uncharged, and more hydrophobic heterocyclic system, which is the basis for the functional changes observed in modified proteins.

References

- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 2. Methylglyoxal and advanced glycation endproducts: new therapeutic horizons? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Reaction of phenylglyoxal and (p-hydroxyphenyl) glyoxal with arginines and cysteines in the alpha subunit of tryptophan synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modification of available arginine residues in proteins by p-hydroxyphenylglyoxal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. Exploring Post-Translational Arginine Modification Using Chemically Synthesized Methylglyoxal Hydroimidazolones (MG-Hs) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Proteomic analysis of arginine adducts on glyoxal-modified ribonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of (p-Hydroxyphenyl)glyoxal Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (p-Hydroxyphenyl)glyoxal Hydrate in Modern Drug Discovery

This compound hydrate is a versatile bifunctional building block that has garnered significant attention in medicinal chemistry and organic synthesis.[1][2] Its unique structure, featuring both a reactive aldehyde and a ketone adjacent to a phenolic ring, makes it an invaluable precursor for the synthesis of a diverse array of heterocyclic compounds, many of which form the core scaffolds of biologically active molecules.[1][3][4] This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the synthesis, purification, and characterization of this compound hydrate, emphasizing the underlying chemical principles and practical considerations for achieving high purity and yield. The ability to efficiently synthesize this key intermediate is crucial for the exploration of novel chemical space in the quest for new therapeutic agents.[5][6]

Synthesis of this compound Hydrate via Riley Oxidation

The most common and efficient method for the synthesis of this compound hydrate is the selenium dioxide-mediated oxidation of 4-hydroxyacetophenone, a reaction famously known as the Riley oxidation.

The Mechanism of the Riley Oxidation

The Riley oxidation is a powerful method for the selective oxidation of a methylene group adjacent to a carbonyl group to afford a 1,2-dicarbonyl compound. The mechanism proceeds through the enol tautomer of the ketone. In the case of 4-hydroxyacetophenone, the reaction is initiated by the attack of the enol form on the electrophilic selenium center of selenium dioxide. A subsequent series of rearrangements and loss of water leads to the formation of the desired glyoxal, which is then hydrated in the aqueous media to yield the stable this compound hydrate.

Experimental Protocol: Synthesis of this compound Hydrate

This protocol is adapted from established literature procedures and is designed to provide a reliable method for the laboratory-scale synthesis of the target compound.

Materials and Reagents

| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Moles |

| 4-Hydroxyacetophenone | C₈H₈O₂ | 136.15 | 15.0 g | 0.11 |

| Selenium Dioxide | SeO₂ | 110.96 | 12.2 g | 0.11 |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 70 mL | - |

| Deionized Water | H₂O | 18.02 | 8.3 mL | - |

| Activated Carbon | C | 12.01 | As needed | - |

| Diatomaceous Earth | - | - | As needed | - |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 15.0 g (0.11 mol) of 4-hydroxyacetophenone in 70 mL of 1,4-dioxane and 8.3 mL of deionized water.

-

Addition of Oxidant: To the stirred solution, carefully add 12.2 g (0.11 mol) of selenium dioxide. Caution: Selenium compounds are toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction: Heat the reaction mixture to 80°C and maintain this temperature for 18 hours with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of diatomaceous earth to remove the precipitated elemental selenium.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to remove the dioxane and water.

-

Initial Purification: To the residue, add 150 mL of deionized water and heat the mixture on a steam bath.

-

Decolorization: Add a small amount of activated carbon to the hot aqueous solution and continue heating for a few minutes to remove colored impurities.

-

Crystallization: Filter the hot solution to remove the activated carbon. Allow the filtrate to cool slowly to room temperature and then place it in a refrigerator to facilitate the crystallization of the product.

-

Collection of Product: Collect the resulting light-yellow solid by filtration, wash with a small amount of cold water, and air-dry to obtain this compound hydrate.

Caption: Workflow for the synthesis and purification of this compound hydrate.

Purification of this compound Hydrate

Achieving high purity of this compound hydrate is paramount for its successful application in drug synthesis and biological assays. The primary method for purification is recrystallization, though chromatographic techniques can be employed for even higher purity.

Recrystallization

Recrystallization is an effective technique for purifying solid compounds. The choice of solvent is critical; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures. For this compound hydrate, water is an excellent solvent for recrystallization.

Detailed Recrystallization Protocol:

-

Dissolution: Place the crude this compound hydrate in a flask and add a minimal amount of hot deionized water to completely dissolve the solid.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove the activated carbon and any insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, cool the flask in an ice bath to maximize the yield of the crystallized product.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry them in a desiccator or a vacuum oven at a low temperature.

Column Chromatography

For applications requiring very high purity, column chromatography can be utilized. Given the polar nature of this compound hydrate, normal-phase chromatography using a polar stationary phase like silica gel is suitable.

Column Chromatography Parameters:

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase (Eluent): A gradient of ethyl acetate in hexane or dichloromethane can be used. The optimal solvent system should be determined by TLC analysis.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Analytical Characterization: A Self-Validating System

To ensure the identity and purity of the synthesized this compound hydrate, a combination of analytical techniques should be employed.

| Property | Value |

| Molecular Formula | C₈H₈O₄ (as hydrate) |

| Molecular Weight | 168.15 g/mol (as hydrate)[2][7] |

| Appearance | Light yellow solid[2] |

| Melting Point | 108-110 °C[2] |

¹H NMR Spectroscopy

The ¹H NMR spectrum provides valuable information about the structure of the molecule. For this compound hydrate in a suitable deuterated solvent (e.g., DMSO-d₆), the following peaks are expected:

-

Aromatic protons of the p-hydroxyphenyl group.

-

A peak corresponding to the hydroxyl proton of the phenol.

-

A signal for the geminal diol protons.

-

A peak from the water of hydration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbons and the aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the functional groups present in the molecule. Key absorption bands for this compound hydrate include:

-

A broad O-H stretching band from the phenolic hydroxyl group and the hydrate water molecules.

-

C=O stretching bands for the ketone and aldehyde groups.

-

C-O stretching bands.

-

Aromatic C-H and C=C stretching bands.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. Electron ionization (EI) or electrospray ionization (ESI) can be used. The mass spectrum should show a molecular ion peak corresponding to the anhydrous form of the molecule.

Caption: Analytical techniques for the characterization of this compound hydrate.Applications in Drug Development

This compound hydrate's utility in drug development stems from its ability to participate in a variety of chemical transformations to generate complex molecular architectures.

Synthesis of Bioactive Heterocycles

Aryl glyoxals are key starting materials in the synthesis of a wide range of oxygen- and nitrogen-containing heterocycles, which are prevalent in many approved drugs.[1][3][4] These include furans, pyrans, and other fused heterocyclic systems. The dual reactivity of the aldehyde and ketone functionalities allows for versatile reaction pathways in the construction of these ring systems.

Multicomponent Reactions (MCRs)

This compound hydrate is an excellent substrate for multicomponent reactions, which are powerful tools in drug discovery for rapidly generating libraries of diverse compounds.[1] MCRs allow for the formation of complex molecules in a single step from three or more starting materials, which is highly efficient and atom-economical. The use of this compound in MCRs has led to the discovery of novel compounds with potential therapeutic applications.[8][9]

Building Block for Targeted Therapies

The p-hydroxyphenyl moiety is a common feature in many biologically active compounds, as the phenolic hydroxyl group can participate in hydrogen bonding interactions with biological targets. By using this compound hydrate as a starting material, medicinal chemists can incorporate this important pharmacophore into novel drug candidates. For instance, derivatives of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol, which can be synthesized from this compound, have been investigated as agonists for G protein-coupled receptors.[10]

Conclusion

This technical guide has provided a detailed and practical overview of the synthesis, purification, and characterization of this compound hydrate. By understanding the underlying chemical principles and following the outlined protocols, researchers in drug development and related fields can reliably produce this valuable building block for the synthesis of novel bioactive molecules. The versatility of this compound hydrate in the construction of complex heterocyclic systems and its utility in multicomponent reactions underscore its importance in the ongoing search for new and effective therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. ijnrd.org [ijnrd.org]

- 4. Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Editorial: Emerging heterocycles as bioactive compounds [iris.unipa.it]

- 6. (PDF) Synthesis of Bioactive Heterocycles From [research.amanote.com]

- 7. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jelsciences.com [jelsciences.com]

- 9. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and pharmacological evaluation of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol derivatives as GPR88 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of (p-Hydroxyphenyl)glyoxal Adducts

An In-Depth Technical Guide to the Spectroscopic Properties of (p-Hydroxyphenyl)glyoxal Adducts

This compound (HPGO) is an α-dicarbonyl compound that belongs to a class of highly reactive molecules known for their ability to modify biological macromolecules. These reactions, often a form of protein glycation, result in the formation of covalent adducts, which are implicated in a range of biological processes, from the aging of tissues to the development of chronic diseases like diabetes.[1][2] In the realm of pharmacology and drug development, the formation of such adducts by drug metabolites is a critical area of study, as it can be linked to both therapeutic mechanisms and toxicity profiles.[3][4][5]

The covalent modification of proteins or nucleic acids by HPGO can alter their structure and function, potentially leading to immunogenic responses or cellular damage.[2][4] Therefore, the ability to accurately detect, identify, and quantify HPGO adducts is paramount for researchers in toxicology, drug metabolism, and clinical chemistry. This guide provides a comprehensive overview of the spectroscopic techniques employed to characterize these adducts, offering field-proven insights into experimental design, execution, and data interpretation.

Part 1: The Chemistry of Adduct Formation

Understanding the spectroscopic properties of HPGO adducts begins with an appreciation of their formation chemistry. HPGO reacts readily with nucleophilic groups in biomolecules. The primary targets are the side chains of specific amino acids within proteins, most notably the guanidino group of arginine.[6][7][8] Reactions also occur with the ε-amino group of lysine and the sulfhydryl group of cysteine, as well as with nucleic acid bases like guanine.[6][8][9][10][11]

The reaction with arginine is particularly significant and has been studied extensively. It proceeds through the formation of unstable intermediates to yield more stable, often cyclic, products.[7][12][13] Spectrophotometric studies have revealed that the reaction of HPGO with arginine involves at least two identifiable intermediates.[7] The kinetics of these reactions are pH-dependent, with rates generally increasing at higher pH values.[6]

Expert Insight: The choice of buffer is critical when studying these reactions. Borate buffers, for instance, have been shown to significantly accelerate the reaction between phenylglyoxals and arginine, which can be a useful tool for targeted modification studies but may not reflect true physiological rates.[7] It is essential to perform control experiments to understand the buffer's influence on the reaction kinetics.

Below is a generalized pathway for the reaction of HPGO with an arginine residue, a key interaction in protein modification.

Caption: Reaction pathway of HPGO with an arginine residue.

Part 2: Spectroscopic Characterization Toolkit

A multi-faceted spectroscopic approach is essential for the unambiguous characterization of HPGO adducts. Each technique provides a unique piece of the puzzle, from initial detection to complete structural elucidation.

UV-Visible (UV-Vis) Spectrophotometry

Principle & Causality: UV-Vis spectrophotometry is a foundational technique for monitoring the formation of HPGO adducts. The reaction's progress can be followed by observing changes in the electronic absorption spectrum. HPGO itself possesses a distinct chromophore, and its reaction with arginyl residues leads to the formation of new products with unique spectral characteristics. This method is valuable for initial screening and kinetic analysis due to its simplicity and real-time monitoring capabilities.[7] Time-resolved spectra can reveal the presence of reaction intermediates.[7]

Experimental Protocol: Kinetic Analysis of Adduct Formation

-

Reagent Preparation: Prepare stock solutions of HPGO in a suitable solvent (e.g., ethanol or DMSO) and the target peptide/protein in the desired reaction buffer (e.g., 50 mM sodium phosphate, pH 7.4).

-

Instrument Setup: Equilibrate a dual-beam spectrophotometer to the reaction temperature (e.g., 37°C).

-

Baseline Correction: Record a baseline spectrum using the reaction buffer.

-

Reaction Initiation: In a quartz cuvette, mix the peptide/protein solution with the buffer. Place the cuvette in the spectrophotometer and initiate the reaction by adding a small aliquot of the HPGO stock solution. Mix thoroughly.

-

Data Acquisition: Immediately begin recording spectra at regular intervals (e.g., every 1-2 minutes) over a relevant wavelength range (e.g., 250-500 nm). The formation of certain adducts can be monitored at specific wavelengths, such as 336 nm.[7]

-

Control Reactions: Run parallel experiments with HPGO alone and the peptide/protein alone in the buffer to account for any background absorbance changes.

Data Interpretation: An increase in absorbance at a characteristic wavelength for the adduct, or a decrease in the HPGO-specific absorbance, indicates adduct formation. Plotting absorbance versus time allows for the determination of initial reaction rates.

| Compound/Adduct Type | Typical λmax (nm) | Notes |

| This compound (HPGO) | ~290-300 nm | Varies with solvent and pH. |

| HPGO-Arginine Adduct | ~330-340 nm | A common wavelength to monitor the formation of the stable adduct.[7] |

| Reaction Intermediates | Variable | May appear as transient peaks at different wavelengths (e.g., 458 nm).[7] |

Table 1: Representative UV-Vis Absorption Maxima for HPGO and its Adducts.

Fluorescence Spectroscopy

Principle & Causality: Many advanced glycation end products (AGEs), the class of molecules to which HPGO adducts belong, are inherently fluorescent.[1][14] This property provides a highly sensitive method for their detection. The formation of new fluorophores upon reaction of HPGO with amino acid residues results in a measurable increase in fluorescence intensity, which can be used to quantify the extent of modification.[15]

Experimental Protocol: Detection of Fluorescent Adducts

-

Sample Preparation: Incubate the protein (e.g., bovine serum albumin, BSA, at 10 mg/mL) with HPGO (e.g., 1-5 mM) in phosphate-buffered saline (PBS), pH 7.4, at 37°C for a set period (e.g., 24-72 hours). Include a protein-only control.

-

Sample Dilution: After incubation, dilute the samples in PBS to an appropriate concentration to avoid inner filter effects.

-

Instrument Setup: Use a spectrofluorometer. Set the excitation and emission slit widths (e.g., 5 nm).

-

Wavelength Scanning: First, perform an excitation scan (while monitoring a fixed emission wavelength) and an emission scan (with a fixed excitation wavelength) to determine the optimal excitation (Ex) and emission (Em) maxima for the adducts formed.

-

Quantitative Measurement: Measure the fluorescence intensity of all samples (including controls) at the determined Ex/Em maxima.

Data Interpretation: A significant increase in fluorescence intensity in the HPGO-treated sample compared to the control indicates the formation of fluorescent adducts. The intensity is proportional to the concentration of the adduct, allowing for semi-quantitative comparisons.

| Adduct Source | Typical Excitation (nm) | Typical Emission (nm) |

| Glyoxal-derived AGEs | ~320-330 nm | ~380-390 nm |

| Methylglyoxal-derived AGEs | ~330-370 nm | ~380-440 nm |

| General Protein Glycation | ~370 nm | ~440 nm |

Table 2: Common Fluorescence Wavelengths for Glycation Adducts. Note: Specific values for HPGO adducts should be determined empirically.[14]

Mass Spectrometry (MS)

Principle & Causality: Mass spectrometry is the gold standard for confirming covalent modification and identifying the exact site of adduction. High-resolution MS provides a precise mass measurement of the modified peptide or protein, and tandem MS (MS/MS) fragments the molecule to pinpoint the modified amino acid residue.[16] This level of detail is indispensable for understanding the specific molecular consequences of HPGO exposure.

Experimental Protocol: Peptide Mapping and Adduct Site Identification

-

Adduct Formation & Digestion:

-

React the target protein with HPGO as described previously.

-

Remove excess HPGO using a desalting column or dialysis.

-

Denature, reduce, and alkylate the protein.

-

Digest the protein into smaller peptides using a specific protease, typically trypsin.

-

-

LC-MS/MS Analysis:

-

Separate the resulting peptide mixture using nanoflow liquid chromatography (nLC).

-

Introduce the eluting peptides directly into a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[16]

-

The instrument should be operated in a data-dependent acquisition (DDA) mode, where it performs a full MS scan followed by MS/MS scans on the most abundant precursor ions.

-

-

Data Analysis:

-

Use a database search algorithm (e.g., Mascot, Sequest) to match the acquired MS/MS spectra against the known sequence of the target protein.

-

Crucially, include the mass of the HPGO adduct as a variable modification on potential target residues (Arg, Lys, Cys). The mass shift for the addition of one HPGO molecule followed by the loss of two water molecules (a common reaction with arginine) is +118.03 Da.

-

Data Interpretation: The identification of a peptide with a mass corresponding to the native peptide plus the mass of the HPGO adduct confirms modification. The MS/MS spectrum provides definitive proof of the modification site. Fragment ions (b- and y-ions) containing the modified residue will show the corresponding mass shift, localizing the adduct to a specific amino acid.[17]

| Modification | Target Residue | Mass Shift (Monoisotopic, Da) |

| HPGO Adduct (dehydrated) | Arginine | +118.0317 |

| HPGO Adduct (hydrated) | Arginine | +154.0426 |

Table 3: Expected Mass Shifts for HPGO Modification of Arginine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Causality: While MS is powerful for identification, NMR spectroscopy is unparalleled for the complete, de novo structural elucidation of small molecule adducts.[13][18] By analyzing the chemical environment of each atom (specifically ¹H and ¹³C), NMR can reveal the precise atomic connectivity and stereochemistry of the final adduct structure. This is essential for understanding the exact chemical transformation that has occurred.

Experimental Protocol: Structural Elucidation of a Purified Adduct

-

Adduct Synthesis and Purification: Synthesize the adduct by reacting HPGO with a model compound (e.g., Nα-acetyl-arginine) under controlled conditions. This is necessary because NMR requires pure samples in relatively high concentrations.

-

Purification: Purify the target adduct using techniques like preparative HPLC.[13]

-

Sample Preparation: Dissolve the purified adduct in a deuterated solvent (e.g., D₂O or DMSO-d₆).

-

NMR Data Acquisition:

-

Acquire a 1D ¹H spectrum to visualize all proton signals.

-

Acquire a 1D ¹³C spectrum (often using DEPT to determine CH, CH₂, and CH₃ groups).

-

Acquire 2D spectra (e.g., COSY, HSQC, HMBC) to establish correlations between protons and carbons, allowing for the piecing together of the molecular structure.

-

-

Structure Determination: Analyze the chemical shifts, coupling constants, and 2D correlations to assign all signals and confirm the final structure.

Data Interpretation: The formation of the adduct results in characteristic shifts in the NMR spectrum. For an HPGO-arginine adduct, the signals corresponding to the guanidino group protons and carbons will disappear and be replaced by new signals corresponding to the newly formed heterocyclic ring structure.[13] Comparing these shifts to those predicted by computational models can further validate the proposed structure.[19]

Part 3: An Integrated Workflow for Adduct Analysis

A logical and efficient investigation of HPGO adducts follows a tiered approach, moving from broad detection to specific characterization.

Caption: Integrated workflow for HPGO adduct analysis.

Conclusion

The characterization of this compound adducts is a complex analytical challenge that is critical for advancing our understanding of toxicology and drug safety.[3] No single technique can provide a complete picture. A synergistic application of UV-Vis spectrophotometry for kinetic studies, fluorescence spectroscopy for sensitive detection, mass spectrometry for unambiguous identification, and NMR spectroscopy for definitive structural elucidation provides the robust, multi-angled view required. By following the structured workflows and self-validating protocols outlined in this guide, researchers can confidently navigate the complexities of HPGO adduct analysis and generate high-quality, reliable data to support their scientific and drug development objectives.

References

- 1. Protein Glycation by Glyoxal Promotes Amyloid Formation by Islet Amyloid Polypeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein glycation: creation of catalytic sites for free radical generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drug-Protein Adducts: Chemistry, Mechanisms of Toxicity, and Methods of Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Drug-protein adducts: an industry perspective on minimizing the potential for drug bioactivation in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Arginine modification by phenylglyoxal and this compound: reaction rates and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reaction of phenylglyoxal and (p-hydroxyphenyl) glyoxal with arginines and cysteines in the alpha subunit of tryptophan synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Spectroscopic studies of the protein-methylglyoxal adduct - PMC [pmc.ncbi.nlm.nih.gov]

- 10. On the reaction of guanine with glyoxal, pyruvaldehyde, and kethoxal, and the structure of the acylguanines. A new synthesis of N2-alkylguanines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DNA modifications by the mutagen glyoxal: adduction to G and C, deamination of C and GC and GA cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Formation of arginine modifications in a model system of Nα-tert-butoxycarbonyl (Boc)-arginine with methylglyoxal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Fructose and methylglyoxal-induced glycation alters structural and functional properties of salivary proteins, albumin and lysozyme | PLOS One [journals.plos.org]

- 16. Comprehensive Mass Spectrometric Mapping of the Hydroxylated Amino Acid residues of the α1(V) Collagen Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties | ADMET and DMPK [pub.iapchem.org]

- 19. researchgate.net [researchgate.net]

Introduction: The Strategic Advantage of Arginine Modification

An In-Depth Technical Guide to (p-Hydroxyphenyl)glyoxal (HPG) for Advanced Research Applications

In the landscape of protein chemistry and drug development, the ability to selectively modify amino acid residues is a cornerstone of functional analysis and bioconjugation. While lysine and cysteine have traditionally been the primary targets for such modifications, their respective challenges—ubiquity in the case of lysine leading to heterogeneous products, and the frequent necessity for mutagenesis for surface-exposed cysteines—have driven the search for alternative strategies.[1] this compound (HPG), a versatile dicarbonyl reagent, has emerged as a superior tool for the specific and quantifiable modification of arginine residues.[2]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It details the fundamental properties of HPG, the causality behind its reaction mechanism, a field-proven experimental protocol for its use, and its broader applications in modern biochemical research.

Physicochemical Properties of this compound

A precise understanding of a reagent's properties is critical for experimental design and reproducibility. HPG is typically supplied as a stable monohydrate, which must be accounted for when preparing solutions of a specific molarity.

| Property | Value | Source(s) |

| Chemical Name | 2-(4-Hydroxyphenyl)-2-oxoacetaldehyde | [3][4] |

| Common Synonyms | p-Hydroxyphenylglyoxal, 4-Hydroxyphenylglyoxal, HPG | [3][5][6] |

| CAS Number | 24645-80-5 (Anhydrous & commonly for Monohydrate) | [2][3][4][5][6][7] |

| 197447-05-5 (Monohydrate) | [2] | |

| Molecular Formula | C₈H₆O₃ (Anhydrous) C₈H₆O₃·H₂O (Monohydrate) | [6][7] |

| Molecular Weight | 150.13 g/mol (Anhydrous) | [2][4][6][7] |

| 168.15 g/mol (Monohydrate) | [2][3] | |

| Appearance | Off-white to light yellow crystalline powder | [2] |

| Solubility | Partially soluble in cold water; soluble in aqueous buffers | [8] |

| Storage Conditions | Store desiccated in a freezer, under -20°C or at 0-8°C | [7] |

The Chemistry of Arginine Modification

The utility of HPG is grounded in its specific reaction with the guanidinium group of arginine residues under mild alkaline conditions.

Mechanism of Action

The core reaction involves the two adjacent carbonyl groups of HPG attacking the nucleophilic guanidinium group of an arginine side chain. While the precise stoichiometry can vary, the most stable product typically involves two molecules of HPG condensing with one guanidinium group to form a stable, substituted dihydroxy-imidazolidine derivative.[8] This reaction is highly favorable at a pH between 7 and 9.

Causality Behind Experimental Conditions: The choice of a pH 9.0 buffer is a critical, deliberate decision. The guanidinium group of arginine has a high pKa (~12.5), meaning it is protonated and positively charged at physiological pH. Raising the pH to 9.0 increases the population of deprotonated, more nucleophilic guanidinium groups, thereby accelerating the reaction rate with HPG.

Spectrophotometric Quantification

A key advantage of HPG is that the resulting adduct possesses a distinct chromophore that strongly absorbs light at 340 nm. This feature allows for the direct, non-destructive quantification of modified arginine residues using Beer's Law (A = εbc). The established molar extinction coefficient (ε) for the HPG-arginine adduct at pH 9.0 is 18,300 M⁻¹cm⁻¹.[3]

Experimental Protocol: Quantifying Arginine Modification

This protocol provides a self-validating system for the reliable modification and quantification of accessible arginine residues in a protein sample.

Materials

-

Protein of interest (e.g., ~1 mg/mL solution)

-

This compound (HPG), monohydrate (MW: 168.15 g/mol )

-

Buffer: 100 mM Sodium Pyrophosphate, pH 9.0

-

Reagent Diluent: Deionized water

-

pH adjustment: 1 M NaOH

-

Desalting column (e.g., G-25) or dialysis cassette (3 kDa MWCO)

-

UV-Vis Spectrophotometer and quartz cuvettes

Step-by-Step Methodology

-

Protein Preparation : Prepare the protein sample at a known concentration (e.g., 10 µM) in 100 mM sodium pyrophosphate buffer, pH 9.0.[3] An accurate initial protein concentration is crucial for later calculations.

-

HPG Stock Solution Preparation :

-

Weigh out an appropriate amount of HPG monohydrate. To make a 0.1 M solution, dissolve 16.8 mg in 1 mL of deionized water.

-

Adjust the pH of the HPG solution to 9.0 with dilute NaOH.[3] This is a critical step to prevent the reagent from altering the pH of the reaction buffer.

-

-

Reaction Setup :

-

To a 90 µL aliquot of the protein solution, add 10 µL of the 0.1 M HPG stock solution (this yields a final HPG concentration of 10 mM).

-

Expert Insight: A 1000-fold molar excess of HPG over protein is a robust starting point to drive the reaction to completion. For optimization, a titration of HPG concentrations (e.g., 0.5 mM to 20 mM) can be performed.

-

Incubate the reaction mixture for 1 to 3 hours at room temperature, protected from light.[3]

-

-

Removal of Excess Reagent :

-

Trustworthiness Check: This step is essential because unreacted HPG also absorbs UV light and will interfere with the measurement at 340 nm.

-

Purify the modified protein using a pre-equilibrated desalting column or by dialyzing against an appropriate buffer (e.g., PBS or the reaction buffer) to remove all unreacted HPG.

-

-

Spectrophotometric Analysis :

-

Measure the absorbance of the purified, modified protein solution at 280 nm (for protein concentration) and 340 nm (for HPG-adduct concentration) using the purification buffer as a blank.

-

Use an unmodified protein sample that has undergone the same purification process as a control.

-

-

Calculation of Degree of Modification :

-

Step 6a: Determine the concentration of the modified protein using its absorbance at 280 nm and its specific extinction coefficient.

-

Step 6b: Calculate the concentration of the HPG-arginine adduct using the absorbance at 340 nm and the molar extinction coefficient of 18,300 M⁻¹cm⁻¹.[3]

-

Step 6c: The Degree of Modification (moles of HPG adduct per mole of protein) is calculated by dividing the result from 6b by the result from 6a.

-

Comparative Analysis and Advanced Applications

HPG offers distinct advantages over other common arginine-modifying reagents and enables sophisticated research applications.

Comparative Analysis

| Reagent | Key Advantages | Key Disadvantages |

| This compound (HPG) | Good water solubility, stable adduct, strong chromophore at 340 nm, resistant to oxidation.[2][3] | Slower reaction rate than phenylglyoxal in the absence of borate.[7] |

| Phenylglyoxal | Faster reaction rate.[7] | Lower water solubility, potential for side reactions with thiols.[4] |

| p-Nitrophenylglyoxal | Forms a colored adduct for easy visualization.[9] | Less stable; prone to oxidation.[2][3] |

| Ninhydrin | Can be used for specific arginine modification if other amino groups are blocked.[10] | Reacts with other primary amines (lysine, N-terminus), requiring a blocking strategy.[10] |

Applications in Drug Discovery and Proteomics

-

Structural and Functional Probing: By quantifying the number of accessible arginine residues, HPG can be used to probe protein folding, conformational changes upon ligand binding, and identify critical arginine residues within enzyme active sites or protein-protein interaction interfaces.[11]

-

Bioconjugation: While less common than lysine or cysteine strategies, HPG chemistry can be adapted for bioconjugation. Synthesizing HPG analogues that contain reporter tags (like biotin or fluorophores) or drug molecules allows for the targeted attachment of payloads to surface-accessible arginine residues.

-

Medicinal Chemistry Scaffold: The 4-hydroxyphenyl core is a common motif in pharmacologically active molecules. While not a direct precursor, understanding the reactivity of HPG provides valuable insights for synthetic chemists designing novel therapeutics, such as GPR88 agonists derived from 4-hydroxyphenylglycine.[12][13]

Safety and Handling

According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance but should be handled with standard laboratory precautions. It may cause eye and skin irritation, as well as respiratory tract irritation upon inhalation.[5]

-

Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid generating dust. Use in a well-ventilated area or chemical fume hood.

-

First Aid: In case of contact, flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention.[5]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the precise interrogation of protein structure and function. Its superior solubility, the stability of its adduct, and the ease of spectrophotometric quantification provide a robust and reliable system for studying the critical role of arginine residues. For scientists in basic research and professionals in drug development, mastering the application of HPG opens new avenues for characterizing protein interactions, developing novel bioconjugates, and advancing our understanding of complex biological systems.

References

- 1. benchchem.com [benchchem.com]

- 2. Modification of available arginine residues in proteins by p-hydroxyphenylglyoxal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. Reaction of phenylglyoxal and (p-hydroxyphenyl) glyoxal with arginines and cysteines in the alpha subunit of tryptophan synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Arginine modification by phenylglyoxal and this compound: reaction rates and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Colorimetric determination of arginine residues in proteins by p-nitrophenylglyoxal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Specific modification of arginine residues in proteins with ninhydrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and pharmacological evaluation of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol derivatives as GPR88 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility and stability of (p-Hydroxyphenyl)glyoxal in buffers

An In-Depth Technical Guide to the Solubility and Stability of (p-Hydroxyphenyl)glyoxal in Buffered Solutions

Introduction

This compound (HPG), a dicarbonyl compound, is a widely utilized reagent in protein chemistry and proteomics. Its primary application lies in the specific chemical modification of arginine residues under mild conditions, a reaction that is both quantitative and can be monitored spectrophotometrically.[1][2][3] This specificity makes HPG an invaluable tool for studying protein structure-function relationships, identifying active sites, and preparing protein conjugates.

However, the utility of HPG is fundamentally dependent on the integrity of its prepared solutions. Researchers, scientists, and drug development professionals often face challenges with reproducibility, which can frequently be traced back to issues of solubility and stability of the reagent in the aqueous buffers required for biological assays. The presence of two reactive carbonyl groups and a phenolic hydroxyl group makes HPG susceptible to a variety of transformations, including hydration, oligomerization, and pH-dependent degradation.

This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the critical factors governing the solubility and stability of this compound. We will move beyond simple protocols to explain the underlying chemical principles, enabling users to make informed decisions for their specific experimental contexts. The guide provides self-validating experimental workflows and robust analytical methods to ensure that your HPG solutions are both accurately prepared and stable throughout their intended use.

Section 1: Physicochemical Profile of this compound

A foundational understanding of HPG's molecular characteristics is essential for predicting and controlling its behavior in solution. The molecule's structure features a phenyl ring, a phenolic hydroxyl group, and an adjacent glyoxal (dicarbonyl) moiety. This combination of aromatic, acidic, and highly reactive electrophilic groups dictates its properties.

Anhydrous vs. Monohydrate Forms

HPG is commercially available in both anhydrous and monohydrate forms.[4][5] In aqueous solutions, the electrophilic aldehyde and ketone carbons of the glyoxal group are subject to hydration, forming geminal diols. The monohydrate is often the more stable solid form in the presence of atmospheric moisture and typically dissolves more readily in aqueous buffers due to its pre-hydrated state, which can lower the energetic barrier to solvation.[5][6] While the choice between forms may seem trivial, starting with the monohydrate can often lead to more consistent dissolution for aqueous applications.[5] Conversely, for applications in organic synthesis, the anhydrous form may be preferred.[4]

| Property | Value | Source(s) |

| Chemical Name | 2-(4-hydroxyphenyl)-2-oxoacetaldehyde | [7] |

| Common Synonyms | HPG, 4-Hydroxyphenylglyoxal, p-Hydroxyphenylglyoxal | [7][8][9] |

| CAS Number | 24645-80-5 (Anhydrous); 197447-05-5 (Monohydrate) | [2][4][5] |

| Molecular Formula | C₈H₆O₃ (Anhydrous); C₈H₆O₃·H₂O (Monohydrate) | [5][9] |

| Molecular Weight | 150.13 g/mol (Anhydrous); 168.15 g/mol (Monohydrate) | [2][9] |

| Appearance | Off-white to white crystalline powder/solid | [2][4][8] |

| Predicted pKa | 6.30 ± 0.15 (for the phenolic hydroxyl group) | [10] |

| Solubility in Water | Partially soluble in cold water | [8] |

Section 2: Understanding and Optimizing HPG Solubility

Achieving the desired concentration without precipitation is the first critical step in working with HPG. Its solubility is a function of its crystal form (anhydrous vs. hydrate)[11], temperature, and the composition of the buffer.

The Causality of Solubility

HPG's solubility in aqueous media is governed by a balance of its hydrophobic aromatic ring and the hydrophilic character of its hydroxyl and (hydrated) carbonyl groups. The phenolic hydroxyl group can ionize to a phenolate at pH values above its pKa (~6.3), which significantly increases aqueous solubility.[10] However, as we will see in the next section, higher pH can be detrimental to stability. Therefore, a trade-off must be managed. For many applications, preparing a concentrated stock solution in a water-miscible organic solvent like DMSO and then diluting it into the final aqueous buffer is the most reliable approach.

Below is a logical workflow for preparing and validating an HPG solution for an experiment.

Caption: Workflow for preparing and validating HPG solutions.

Protocol 1: Empirical Determination of HPG Solubility in a Target Buffer

This protocol uses the shake-flask method, a standard approach for determining the equilibrium solubility of a compound.

Causality: This method ensures that the solution is fully saturated with the compound by providing excess solid and allowing sufficient time to reach equilibrium. Subsequent quantification of the supernatant provides the solubility limit under those specific conditions.

-

Preparation: Add an excess amount of HPG monohydrate (e.g., 5-10 mg) to 1 mL of the target aqueous buffer in a microcentrifuge tube.

-

Equilibration: Tightly cap the tube and place it on a rotator or shaker at a controlled temperature (e.g., 25°C) for 24 hours to allow the solution to reach equilibrium.

-

Separation: Centrifuge the suspension at high speed (e.g., >10,000 x g) for 15 minutes to pellet the excess, undissolved solid.

-

Sampling: Carefully remove a known volume of the clear supernatant without disturbing the pellet.

-

Dilution: Dilute the supernatant with an appropriate mobile phase or buffer to a concentration that falls within the linear range of your analytical method.

-

Quantification: Determine the concentration of HPG in the diluted sample using a validated analytical method, such as RP-HPLC with a standard curve (see Protocol 3).

-

Calculation: Multiply the measured concentration by the dilution factor to determine the solubility of HPG in the buffer.

Section 3: Navigating the Stability Landscape of HPG

The chemical stability of HPG in solution is paramount for its function as a modifying reagent. Degradation leads to a lower effective concentration and the potential for side-reactions. The primary factors influencing stability are pH and buffer composition.

The Critical Role of pH

Like its parent compound glyoxal, HPG is susceptible to pH-dependent degradation.[12]

-

Alkaline Conditions (pH > 7): In neutral to alkaline buffers, glyoxals can undergo an intramolecular Cannizzaro reaction. This disproportionation reaction converts one molecule of the glyoxal into two different species, in this case likely leading to the formation of (p-hydroxyphenyl)glycolic acid.[12] This pathway is often the primary cause of instability in common biological buffers like Tris or phosphate at pH 7.4 or higher.

-

Acidic Conditions (pH < 6): HPG is generally more stable in mildly acidic conditions.[12] However, strongly acidic conditions can promote other reactions, such as polymerization or reactions involving the phenol group. Commercial glyoxal solutions are often acidic due to the oxidation of the aldehyde to glyoxylic acid, a strong acid.[13] While this enhances the stability of the glyoxal itself, the acidity can be detrimental to the proteins or other molecules in the experiment.

Caption: Potential degradation pathways for HPG in aqueous buffers.

The Influence of Buffer Species

The choice of buffering agent can be as important as the pH itself. Buffer molecules are not always inert spectators.

-

Phosphate Buffers: While widely used, phosphate can sometimes participate in or catalyze reactions. Its utility should be verified for any given system.

-

Amine-Containing Buffers (e.g., Tris): Primary amines can potentially form Schiff bases with the carbonyl groups of HPG, especially at higher pH. This is generally a reversible reaction but can temporarily reduce the concentration of active HPG.

-

"Good's" Buffers (e.g., HEPES, MES): Buffers like MES and HEPES are generally considered more inert and are often a good starting point for HPG solutions. Recent work with glyoxal has shown that MES buffer can be a suitable alternative to acidic solutions for fixation, suggesting its compatibility with the glyoxal moiety.[14]

-

Citrate Buffers: Citrate is a known metal chelator. This can be highly beneficial, as trace metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze the oxidative degradation of both the glyoxal and phenol moieties.[15] Using a chelating buffer or adding a small amount of EDTA can significantly enhance stability.

| Buffer | Typical pH Range | Pros for HPG | Cons for HPG |

| Phosphate | 6.0 - 8.0 | Widely available, physiologically relevant. | Can potentially catalyze reactions; stability at pH > 7 is a concern.[16] |

| Citrate | 3.0 - 6.2 | Good buffering capacity in the acidic range where HPG is more stable; acts as a metal chelator.[15] | May not be suitable for experiments requiring higher pH. |

| Tris | 7.5 - 9.0 | High pH range can increase solubility. | Primary amine can react with carbonyls; high pH promotes rapid Cannizzaro degradation.[12] |

| HEPES | 6.8 - 8.2 | Generally considered biologically inert. | Stability at pH > 7.5 can be poor. |

| MES | 5.5 - 6.7 | Buffers in the optimal stability range for glyoxals; non-coordinating.[14] | Limited buffering capacity above pH 6.7. |

Section 4: Validating HPG Solutions: Protocols for Quantification

A protocol is only trustworthy if its critical components are validated. For HPG, this means confirming both its concentration and its stability over the time course of the experiment. Freshly prepared solutions are always recommended.

Protocol 2: Spectrophotometric Quantification of Active HPG via Arginine Modification

Causality: This is a functional assay. It measures the concentration of HPG that is capable of performing its intended reaction with arginine. The formation of the specific chromophore upon reaction provides a direct, quantitative measure of the active reagent.[1][2]

-

Reagent Preparation:

-

Prepare a solution of N-acetyl-L-arginine (or a simple arginine-containing peptide) at a concentration of ~10 mM in a suitable buffer (e.g., 100 mM HEPES, pH 8.0).

-

Prepare the HPG solution to be tested in the same buffer.

-

-

Reaction:

-

In a cuvette, mix the N-acetyl-L-arginine solution with the HPG solution. The final HPG concentration should be in the range of 5-100 µM to ensure it is the limiting reagent.

-

Incubate at a controlled temperature (e.g., 25°C or 37°C) for a time sufficient for the reaction to go to completion (this may need to be determined empirically, e.g., 2 hours).

-

-

Measurement: Read the absorbance of the solution at 340 nm against a blank containing all components except HPG.

-

Calculation: Use the Beer-Lambert law (A = εbc) to calculate the concentration of the product. The molar extinction coefficient (ε) for the HPG-arginine adduct must be known or determined by reacting a known concentration of arginine with an excess of HPG.

Protocol 3: Stability Assessment using Reverse-Phase HPLC (RP-HPLC)

Causality: HPLC provides a direct physical measurement of the parent HPG molecule, separating it from potential degradants, impurities, or reaction products.[17][18] By monitoring the peak area of the parent HPG over time, one can directly quantify its stability.

-

Stability Study Setup:

-

Prepare the HPG solution in the target buffer and at the intended experimental concentration.

-

Divide the solution into several aliquots in sealed vials. Store them under the intended experimental conditions (e.g., 4°C, 25°C, 37°C).

-

Define your time points (e.g., T=0, 2h, 4h, 8h, 24h).

-

-

HPLC Method (General Example):

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

-

Gradient: Start with a low %B (e.g., 5-10%), ramp up to a high %B (e.g., 95%) over 10-15 minutes to elute HPG and its more hydrophobic degradants.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength where HPG absorbs strongly (e.g., 280 nm or 310 nm).

-

Injection Volume: 10-20 µL.

-

-

Analysis:

-

At each time point, inject an aliquot onto the HPLC.

-

Integrate the peak area corresponding to the intact HPG (identified by its retention time from the T=0 sample).

-

Plot the HPG peak area versus time. A decrease in area indicates degradation. New peaks appearing in the chromatogram correspond to degradation products.

-

Caption: Workflow for a typical HPLC-based stability study.

Section 5: Recommended Handling and Storage Procedures

Proper handling and storage are critical for preserving the integrity of HPG, both in its solid form and in solution.

-

Solid HPG:

-

Store the solid compound in a tightly sealed container, protected from light and moisture.[19]

-

For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended, as indicated by the supplier.[10][19] Allow the container to warm to room temperature before opening to prevent water condensation on the cold powder.

-

-

HPG Solutions:

-

Always prepare solutions fresh whenever possible.

-

If a stock solution in an organic solvent like DMSO is prepared, store it at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

-

Aqueous solutions of HPG are generally not stable for long-term storage. Their usable lifetime should be determined by a stability study (Protocol 3) but is typically limited to a single day, especially at room temperature or in buffers with pH > 7.

-

Conclusion

This compound is a powerful reagent for protein modification, but its effective use hinges on careful attention to its solution properties. By understanding the interplay between its chemical structure, solubility, and the buffer environment, researchers can mitigate issues of instability and ensure reproducible, high-quality data. The key principles are to control pH, select appropriate and inert buffer systems, and analytically validate the concentration and stability of the prepared solutions. Adopting the systematic, self-validating approaches outlined in this guide will empower scientists to use HPG with confidence, leading to more reliable and impactful research outcomes.

References

- 1. cephamls.com [cephamls.com]

- 2. Protein Modification | HPG | G-Biosciences [gbiosciences.com]

- 3. Reaction of phenylglyoxal and (p-hydroxyphenyl) glyoxal with arginines and cysteines in the alpha subunit of tryptophan synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Estimating the Aqueous Solubility of Pharmaceutical Hydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Hydroxyphenylglyoxal | C8H6O3 | CID 90568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. p-Hydroxyphenyl Glyoxal - ProChem, Inc. [prochemonline.com]

- 9. scbt.com [scbt.com]

- 10. lookchem.com [lookchem.com]

- 11. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Acid-free glyoxal as a substitute of formalin for structural and molecular preservation in tissue samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Glyoxal-methyl-ethylene sulfonic acid fixative enhances the fixation of cytoskeletal structures for Förster resonance energy transfer measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comparative analysis and mechanistic insights into polysorbate 80 stability differences in biopharmaceutical buffer systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biotech-asia.org [biotech-asia.org]

- 17. asianpubs.org [asianpubs.org]

- 18. ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. prochemonline.com [prochemonline.com]

(p-Hydroxyphenyl)glyoxal: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling a Versatile Reagent for Protein Chemistry

(p-Hydroxyphenyl)glyoxal (HPGO) has emerged as a valuable tool in the armamentarium of protein chemists and drug development scientists. This α-ketoaldehyde is primarily recognized for its high specificity in modifying arginine residues under mild physiological conditions. Its utility extends from fundamental studies of protein structure and function to the sophisticated engineering of bioconjugates. This guide provides an in-depth exploration of HPGO, from its historical context and synthesis to its detailed reaction mechanisms and practical applications, offering field-proven insights for its effective utilization in research and development.

The Genesis of this compound: A Historical Perspective

The development of reagents for the chemical modification of proteins has been pivotal in elucidating the roles of specific amino acid residues in protein function. The journey of HPGO is intrinsically linked to the exploration of α-dicarbonyl compounds as specific modifying agents for the guanidinium group of arginine.

While the precise first synthesis of this compound is not prominently documented in a single landmark paper, its emergence can be traced back to the broader investigation of aryl glyoxals as analogs of the well-established arginine-modifying reagent, phenylglyoxal. Phenylglyoxal's utility was established in the mid-20th century, but its hydrophobicity and the oxidative instability of some of its derivatives prompted the exploration of substituted analogs. The introduction of a hydroxyl group on the phenyl ring, yielding HPGO, was a logical progression to enhance water solubility and potentially modulate reactivity. Early studies on the chemical modification of arginine laid the groundwork for the development of such reagents[1]. By the 1980s, HPGO was being actively used and characterized as a milder and more water-soluble alternative to phenylglyoxal for the modification of arginine residues in proteins[2][3].

Synthesis and Physicochemical Properties

The most common and reliable method for the synthesis of this compound is the oxidation of 4-hydroxyacetophenone with selenium dioxide. This method is analogous to the well-established synthesis of phenylglyoxal from acetophenone[4][5].

Synthesis Workflow

The synthesis involves the reaction of 4-hydroxyacetophenone with a stoichiometric amount of selenium dioxide in a suitable solvent system, typically aqueous dioxane or ethanol. The reaction proceeds under reflux, followed by purification to yield this compound.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol (Adapted from Organic Syntheses Procedure for Phenylglyoxal)[4]

Caution: Selenium compounds are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 4-hydroxyacetophenone (1 mole) and selenium dioxide (1 mole).

-

Solvent Addition: Add a mixture of dioxane (600 mL) and water (20 mL) to the flask.

-